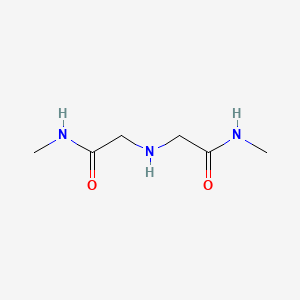

2,2'-azanediylbis(N-methylacetamide)

Übersicht

Beschreibung

2,2’-azanediylbis(N-methylacetamide) is a chemical compound with the molecular formula C6H13N3O2 . It has a molecular weight of 159.19 .

Molecular Structure Analysis

The molecular structure of 2,2’-azanediylbis(N-methylacetamide) consists of six carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

In terms of chemical reactions, 2,2’-azanediylbis(N-methylacetamide) has been used in studies involving the extraction of Th(IV) from nitric acid solution . The results suggest that these ligands act as tridentate ligands .Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism of Amide Hydrolysis

Research on N-methylacetamide (NMA), closely related to 2,2'-azanediylbis(N-methylacetamide), has provided insights into the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water. The study by Duan et al. (2010) revealed that the hydrolysis reaction is first-order with respect to both water and NMA under subcritical and supercritical conditions, highlighting the influence of pH and the substituent size on the carbonyl carbon atom on the hydrolysis rate. This research contributes to a deeper understanding of amide hydrolysis mechanisms, particularly in high-temperature aqueous environments, with implications for chemical and biochemical processes involving similar compounds (Duan, Dai, & Savage, 2010).

Complexation with Actinides in Aqueous Solutions

The study on the complexation of Np(V) with amine-functionalized diacetamide ligands, including a compound structurally similar to 2,2'-azanediylbis(N-methylacetamide), by Gao et al. (2018), contributes to our understanding of the coordination chemistry of actinides. The research determined the stability constants of the complexes and provided insights into their structural and computational aspects. This knowledge is crucial for applications related to nuclear waste management and the design of ligands for actinide separation processes (Gao et al., 2018).

Thermodynamics of Ligand-Complexation

The thermodynamic study by Dau et al. (2016) on the complexation of Nd(3+) ions with amine-functionalized ligands, such as 2,2'-azanediylbis(N-methylacetamide), provides valuable insights into the energetics of metal-ligand interactions. This research highlights the ability of such ligands to act as tridentate ligands and form strong complexes with metal ions, which is significant for applications in coordination chemistry and the development of new materials and catalysts (Dau et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-2-[[2-(methylamino)-2-oxoethyl]amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-7-5(10)3-9-4-6(11)8-2/h9H,3-4H2,1-2H3,(H,7,10)(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJUDCHMRDCBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

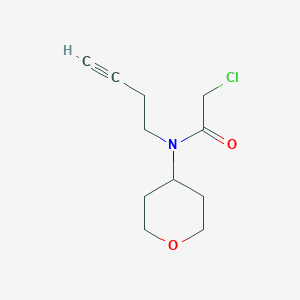

Synthesis routes and methods I

Procedure details

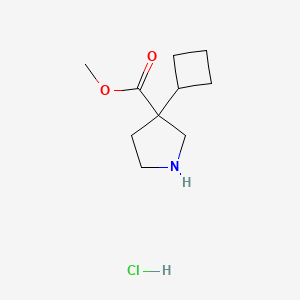

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2968980.png)

![2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2968983.png)

![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968984.png)

![2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2968986.png)